molecular formula C17H14N2OS B5185498 N-(4-anilinophenyl)thiophene-3-carboxamide

N-(4-anilinophenyl)thiophene-3-carboxamide

Cat. No.: B5185498
M. Wt: 294.4 g/mol
InChI Key: RPRMGVPLFIELFP-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)thiophene-3-carboxamide: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an aniline group attached to the phenyl ring, which is further connected to the thiophene ring through a carboxamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, alkylating agents, acylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, alkylated, and acylated derivatives

Scientific Research Applications

N-(4-anilinophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(4-anilinophenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives and aniline-containing compounds:

List of Similar Compounds

  • 2-Aminothiophene
  • 2-Substituted thiophenes
  • N-Phenylthiophene-3-carboxamide

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure allows for diverse chemical reactions and applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-(4-anilinophenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(13-10-11-21-12-13)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-12,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRMGVPLFIELFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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